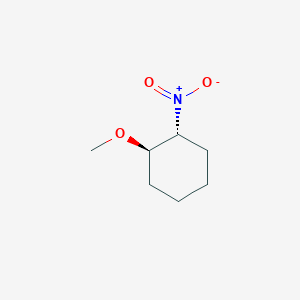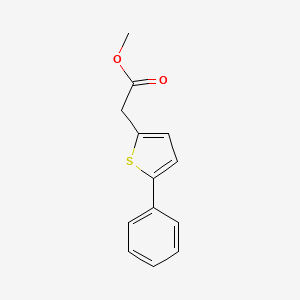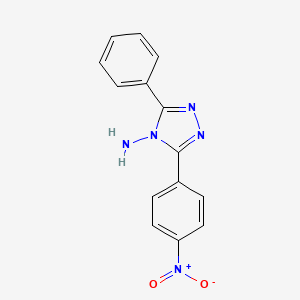![molecular formula C14H15NO4S B14520686 Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 62382-20-1](/img/structure/B14520686.png)
Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfonyl]-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain substituted pyridine N-oxides . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride to transform heterocyclic N-oxides into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .
Industrial Production Methods
Industrial production of pyridine derivatives typically involves large-scale chemical reactions under controlled conditions. For example, the synthesis of pyridine N-oxide can be achieved by reacting pyridine with peracetic acid at elevated temperatures . The reaction mixture is then processed to remove excess reagents and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfonyl]-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides by treatment with peracids.
Substitution: The compound can participate in nucleophilic substitution reactions, forming N-alkoxypyridinium salts.
Complex Formation: Pyridine derivatives can form complexes with Lewis acids and metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, alkylating agents for substitution, and various metal ions for complex formation .
Major Products
The major products formed from these reactions include pyridine N-oxides, N-alkoxypyridinium salts, and metal ion complexes .
Scientific Research Applications
Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfonyl]-, 1-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a simpler structure.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Pyrrole: A five-membered heterocycle with one nitrogen atom.
Uniqueness
The presence of the sulfonyl group and the ethoxyphenyl moiety differentiates it from simpler pyridine derivatives and enhances its utility in various scientific and industrial contexts .
Properties
CAS No. |
62382-20-1 |
|---|---|
Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-13-8-4-3-7-12(13)11-20(17,18)14-9-5-6-10-15(14)16/h3-10H,2,11H2,1H3 |
InChI Key |
OTLXKRVCAAZUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-6-nitrothieno[2,3-B]quinoline](/img/structure/B14520619.png)


![1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride](/img/structure/B14520640.png)


![[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid](/img/structure/B14520661.png)
![[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14520662.png)


![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14520681.png)
![4-[(4-Ethylphenyl)ethynyl]benzonitrile](/img/structure/B14520685.png)
![1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol](/img/structure/B14520690.png)
